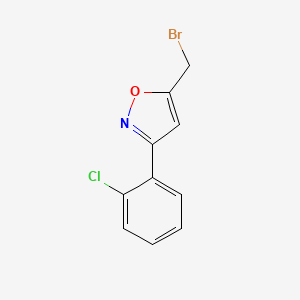

5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWRVIHWVWKODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697959 | |

| Record name | 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196877-21-1 | |

| Record name | 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions Using 5-(Bromomethyl)-3-(2-chlorophenyl)isoxazole

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle, is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and capacity for diverse non-covalent interactions have led to its incorporation into drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] The development of novel synthetic strategies to functionalize this core structure is therefore of paramount importance for advancing drug discovery programs.[6]

This guide focuses on 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole , a highly versatile and reactive building block. The strategic placement of the bromomethyl group at the 5-position renders the benzylic-like carbon susceptible to nucleophilic attack, making it an ideal electrophile for constructing complex molecular architectures. Understanding the principles governing its reactivity and mastering the protocols for its derivatization are key skills for researchers aiming to generate novel chemical entities for therapeutic evaluation.

Mechanistic Underpinnings: Controlling the Reaction Pathway

The primary reaction pathway for this compound is nucleophilic substitution. The carbon of the bromomethyl group is analogous to a benzylic carbon, which can, in principle, react via either an SN1 or SN2 mechanism.[7][8] However, given that it is a primary halide, the SN2 pathway is strongly favored under most synthetic conditions.[9]

The SN2 Pathway: This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, occurring in a single, concerted step where the carbon-nucleophile bond is formed simultaneously with the cleavage of the carbon-bromine bond.[7] The bromide ion serves as an excellent leaving group, facilitating the reaction.

Key factors influencing the efficiency and outcome of the SN2 reaction include:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, primary amines) react more rapidly than weaker ones.

-

Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[9]

-

Base Selection: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol, thiol, or secondary amine) to generate the more potent anionic form. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[10][11]

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Using 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole for fragment-based drug design

Application Note: Strategic Utilization of 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the technical application of This compound (referred to herein as Fragment A ) as a high-value electrophilic scaffold for Fragment-Based Drug Design (FBDD). Unlike flat aromatic systems, Fragment A possesses a critical "ortho-twist" induced by the 2-chlorophenyl moiety, offering superior 3D-shape sampling. This protocol outlines its use as a linchpin intermediate for the rapid parallel synthesis of amine-focused fragment libraries and as a covalent warhead precursor for cysteine-targeted screening.

Technical Profile & Mechanistic Rationale

The "Ortho-Twist" Advantage

In FBDD, "escaping flatland" is crucial for improving solubility and selectivity.

-

Structural Geometry: The steric bulk of the chlorine atom at the ortho (2-) position creates a torsional strain relative to the isoxazole ring. This forces the phenyl ring to rotate out of planarity with the isoxazole core (dihedral angle

30–50°). -

Impact: This non-planar conformation mimics the bioactive pose of many kinase and GPCR inhibitors, reducing the entropic penalty upon binding compared to the freely rotating 4-chlorophenyl analog.

Reactivity Profile

-

Electrophilic Center: The C5-bromomethyl group is a potent alkylating agent. The electron-withdrawing nature of the isoxazole ring (acting similarly to a pyridine) activates the methylene carbon for

nucleophilic substitution. -

Warhead Potential: While reactive enough for direct cysteine labeling, it is best utilized as a synthetic handle to introduce solubilizing groups or pharmacophores.

Workflow Visualization

The following diagram illustrates the decision tree for utilizing Fragment A in a drug discovery campaign.

Figure 1: Strategic workflow for deploying Fragment A. Path A is the primary route for generating diversity; Path B is for specific covalent probing.

Protocol A: Parallel Synthesis of an Isoxazole-Amine Fragment Library

Objective: To generate a library of 48–96 analogs by displacing the bromide with diverse heteroaliphatic amines (morpholines, piperazines, spiro-cycles) to probe the S1/S2 pockets of the target protein.

Materials

-

Scaffold: this compound (100 mM stock in DMF).

-

Nucleophiles: Set of 96 diverse secondary amines (100 mM stock in DMF).

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

, anhydrous). -

Scavenger Resin: Polystyrene-supported isocyanate (PS-NCO) or aldehyde resin (to remove excess amine).

Step-by-Step Procedure

-

Plate Preparation:

-

Use a chemically resistant 96-well deep-well plate (polypropylene).

-

Dispense 50 µL of the Scaffold stock (5 µmol) into each well.

-

-

Reagent Addition:

-

Add 60 µL of unique Amine stock (6 µmol, 1.2 equiv) to each well.

-

Add 10 µL of DIPEA (neat) or 10 mg of solid

.

-

-

Reaction:

-

Seal the plate with a chemically resistant heat seal or silicone mat.

-

Incubate at 60°C for 4–6 hours with orbital shaking (600 rpm).

-

QC Check: Spot check 3 random wells via LC-MS. Conversion should be >95% due to the high reactivity of the benzylic-like bromide.

-

-

Purification (Solid Phase Extraction):

-

Add 50 mg of PS-NCO resin (to scavenge excess amine) to each well.

-

Add 300 µL of DCM (Dichloromethane).

-

Shake at room temperature for 12 hours.

-

-

Isolation:

-

Filter the reaction mixture into a pre-weighed receiving plate.

-

Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

-

-

Final QC:

-

Resuspend in DMSO to 50 mM.

-

Assess purity via UPLC-MS (Target >90% purity).

-

Data Output Table (Example):

| Well ID | Amine Input | Product MW | Yield (%) | Purity (LC-MS) | Notes |

| A01 | Morpholine | 278.7 | 92% | 98% | High solubility |

| A02 | N-Boc-Piperazine | 377.8 | 88% | 95% | Deprotect for 2° amine |

| A03 | 3,3-difluoropyrrolidine | 298.7 | 75% | 91% | Lower reactivity (electronic) |

Protocol B: Covalent Warhead Screening (Cysteine Reactivity)

Objective: To determine if Fragment A can covalently modify a specific cysteine residue in the target protein's binding pocket.

Caution: The bromomethyl group is a non-specific alkylator. This assay requires a Time-Dependent Inhibition setup to distinguish specific binding from non-specific promiscuity.

Methodology: Mass Spectrometry Intact Protein Analysis

-

Protein Prep: Dilute target protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it will react with the fragment.

-

Incubation:

-

Add Fragment A at 50 µM (10x excess).

-

Incubate at Room Temperature.

-

Take aliquots at t = 0, 15, 30, 60, and 120 minutes.

-

-

Quenching: Quench aliquots with 1% Formic Acid to stop the reaction.

-

Analysis:

-

Inject onto a C4 protein column (LC-MS/TOF).

-

Deconvolute the mass spectrum.

-

-

Interpretation:

-

Specific Hit: You observe a mass shift of +192.6 Da (Fragment MW minus HBr). The reaction rate is fast and saturates at 100% occupancy of a single site.

-

Promiscuous/Non-Specific: You observe multiple adducts (+192, +384, +576...) indicating labeling of surface lysines or multiple cysteines.

-

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619.

-

Pevarello, P., et al. (2004). "Synthesis and anticonvulsant activity of a new class of 3-aryl-5-aminomethylisoxazoles." Journal of Medicinal Chemistry, 47(13), 3315-3323.

-

Kozikowski, A. P., et al. (2008). "Isoxazoles in the search for new drugs."[1][2][3][4][5] ChemMedChem, 3(1), 53-68. (Validating the scaffold privilege).

- Enamine Building Blocks. "3-Aryl-5-(bromomethyl)isoxazoles: Versatile Reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

Troubleshooting & Optimization

Preventing hydrolysis of the bromomethyl group in isoxazole derivatives

Topic: Preventing Hydrolysis of the Bromomethyl Group

User Guide Overview

Status: Active Severity: Critical (Product Instability/Safety Hazard) Applicable Compounds: 3-(bromomethyl)isoxazoles, 4-(bromomethyl)isoxazoles, 5-(bromomethyl)isoxazoles.

Executive Summary:

Bromomethyl isoxazoles are highly versatile but notoriously unstable intermediates. The isoxazole ring exerts a strong electron-withdrawing effect, rendering the exocyclic methylene carbon (

This guide provides a self-validating workflow to synthesize, isolate, and store these compounds while minimizing hydrolysis.

Knowledge Base Article 1: The Mechanism of Instability

To prevent hydrolysis, one must understand the driving force. The isoxazole ring is a

The "Benzylic-Like" Trap: Unlike a standard alkyl bromide (e.g., ethyl bromide), the bromomethyl isoxazole forms a transition state during nucleophilic substitution that is stabilized by the isoxazole ring's orbitals. This lowers the activation energy for attack by weak nucleophiles—specifically atmospheric moisture or trace water in solvents.

Visualizing the Failure Mode:

Figure 1: The hydrolysis pathway. The electron-deficient isoxazole ring accelerates the displacement of bromide by water, generating the alcohol impurity and HBr, which can further catalyze decomposition.

Knowledge Base Article 2: Optimized Synthesis Protocol

Objective: Synthesize bromomethyl isoxazole via Wohl-Ziegler bromination while excluding moisture.

Reagents:

-

Brominating Agent: N-Bromosuccinimide (NBS).[3][4][5] Must be recrystallized and dried.

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[3]

-

Solvent: Anhydrous Benzotrifluoride (PhCF

) or Methyl Acetate.-

Note:

is the classical solvent but is toxic/restricted. PhCF

-

Step-by-Step Protocol:

-

Reagent Preparation (The "Dry" Check):

-

Recrystallize NBS from water, then dry under high vacuum (

mbar) over -

Distill the solvent over

or use molecular sieves (3Å or 4Å) to ensure water content is

-

-

The Reaction:

-

Combine substrate (1.0 eq), NBS (1.05 eq), and Initiator (0.05 eq) in the anhydrous solvent under Argon/Nitrogen.

-

Heat to reflux.[6] The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).

-

Validation: Monitor by TLC. The product usually runs slightly faster (higher

) than the starting material. If a baseline spot appears, hydrolysis is occurring.

-

-

The "No-Water" Workup (Crucial Step):

-

DO NOT perform an aqueous wash (bicarbonate/brine) unless absolutely necessary.

-

Step A: Cool the reaction mixture to 0°C to precipitate succinimide fully.

-

Step B: Filter through a sintered glass funnel (or a pad of Celite) under inert gas.

-

Step C: Concentrate the filtrate in vacuo at low temperature (

°C).

-

Knowledge Base Article 3: Purification & Handling

The Issue: Silica gel is acidic and contains bound water, which promotes hydrolysis during chromatography.

Troubleshooting Table: Purification Strategies

| Method | Suitability | Modification Required |

| Standard Silica Column | High Risk | Silica is acidic. Must be neutralized. |

| Neutralized Silica | Recommended | Pre-wash silica with 1% Triethylamine (Et |

| Alumina (Neutral) | Alternative | Use neutral alumina (Activity Grade III) to avoid acidic hydrolysis. |

| Crystallization | Best | If the product is solid, crystallize from dry Heptane/Et |

The "Safe Workup" Decision Tree:

Figure 2: Decision tree for isolating labile bromomethyl isoxazoles. Note the explicit avoidance of aqueous extraction.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a new polar spot appearing at the baseline immediately after spotting. Is my reaction failing? A: Not necessarily. The "baseline spot" is often the hydroxymethyl derivative formed on the TLC plate itself. Silica plates contain moisture.

-

Validation: Run a "2D TLC." Spot the reaction, run it, dry the plate, then turn it 90 degrees and run it again. If the product spot decomposes into the polar spot during the run, the hydrolysis is an artifact of the analysis, not the reaction.

Q2: Can I store the bromomethyl isoxazole in the fridge overnight? A: Only if strictly anhydrous. These compounds are lachrymators (tear gas agents) and corrosive.[2]

-

Protocol: Store under Argon/Nitrogen in a sealed vial with Parafilm. Place this vial inside a secondary jar containing a desiccant (e.g., Drierite or CaCl

) at -20°C.

Q3: The product turned yellow/brown during rotary evaporation. What happened? A: Thermal decomposition. Bromomethyl isoxazoles can eliminate HBr upon heating, forming reactive intermediates that polymerize.

-

Fix: Never heat the water bath above 30°C. Use a high-quality vacuum pump to remove solvents at lower temperatures.

Q4: I see succinimide contaminating my product even after filtration. A: Succinimide has slight solubility in some organic solvents.

-

Fix: Wash the crude solid residue (after evaporation) with cold anhydrous pentane or heptane. The product usually dissolves; succinimide does not. Filter again.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Bromomethyl)-5-methylisoxazole. Retrieved from

-

BenchChem. (n.d.).[7] 3-(Bromomethyl)-5-methylisoxazole: Chemical Reactivity and Mechanistic Insights. Retrieved from

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.

-

Pearson, R. E., & Martin, J. C. (1963).[4] The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.[4]

-

Li, J., et al. (2018). Purification of the product-containing silica gel. ResearchGate. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.ca [fishersci.ca]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Minimizing side reactions during alkylation with 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole

Welcome to the technical support resource for researchers utilizing 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole in alkylation reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges, minimize side reactions, and optimize your synthetic outcomes. The content is structured in a question-and-answer format to directly address issues encountered in the lab.

Introduction: Understanding the Reagent

This compound is a potent electrophile frequently used in medicinal chemistry and drug development. Its reactivity stems from the "benzylic-like" position of the bromomethyl group, where the carbon-bromine bond is activated by the adjacent isoxazole ring.[1][2] This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles.

However, this enhanced reactivity, combined with the inherent chemical nature of the isoxazole ring, can lead to several side reactions if conditions are not carefully controlled. This guide will explore the causality behind these side reactions and provide robust strategies for their mitigation.

Troubleshooting & Frequently Asked Questions (FAQs)

Issue 1: Low Yield and Complex Product Mixture on TLC/LC-MS

Q: My alkylation reaction with this compound resulted in a low yield of the desired product and multiple unidentified spots on my TLC plate. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to one of three culprits: instability of the isoxazole ring, sub-optimal reaction conditions, or degradation of the starting materials.

Potential Causes & Optimization Strategies:

-

Isoxazole Ring Instability: The isoxazole ring, while generally stable, can be susceptible to base-catalyzed ring-opening, particularly at elevated temperatures.[3][4] This degradation pathway is a significant contributor to complex reaction mixtures. Studies on the related drug Leflunomide show that the isoxazole ring's half-life decreases dramatically under basic conditions (pH 10) as the temperature is raised from 25°C to 37°C.[4]

-

Solution: Employ the mildest possible base and the lowest effective temperature. If the reaction is sluggish at room temperature, consider a stepwise increase in temperature (e.g., to 40-50°C) while carefully monitoring for byproduct formation via TLC or LC-MS. Avoid prolonged heating at high temperatures (>80°C).

-

-

Inappropriate Base or Solvent: The choice of base and solvent is critical for promoting the desired SN2 pathway while suppressing side reactions.

-

Base Selection: A strong, non-nucleophilic base is often ideal. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Stronger bases like sodium hydride (NaH) can be effective but may increase the risk of ring degradation if not used at low temperatures.[5]

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred as they effectively solvate the base's counter-ion and leave the nucleophile "bare" and highly reactive.[6]

-

-

Moisture and Reagent Purity: The alkylating agent and the catalyst can be sensitive to moisture, which can deactivate the reagents and lead to hydrolysis byproducts.[7]

-

Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Below is a troubleshooting workflow to diagnose and resolve low-yield reactions.

Caption: Troubleshooting workflow for low-yield alkylation reactions.

Issue 2: Preferential O-Alkylation over N-Alkylation with Ambident Nucleophiles

Q: I am trying to N-alkylate a primary amide, but I am predominantly getting the O-alkylated imino ether product. How can I improve the selectivity for N-alkylation?

A: This is a classic challenge involving ambident nucleophiles. The outcome of N- vs. O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle and can be heavily influenced by reaction conditions.[8]

-

The Nucleophile: The deprotonated amide exists as a resonance hybrid with negative charge on both the nitrogen (softer, more nucleophilic) and the oxygen (harder, more basic).

-

The Electrophile: this compound is considered a soft electrophile due to the polarizable C-Br bond.

According to HSAB theory, soft electrophiles preferentially react with soft nucleophiles. Therefore, N-alkylation should be favored. However, reaction conditions can shift this balance.

Table 1: Factors Influencing N- vs. O-Alkylation Selectivity

| Factor | Condition Favoring N-Alkylation (Soft-Soft Interaction) | Condition Favoring O-Alkylation (Hard-Hard Interaction) | Rationale |

| Base/Counter-ion | Cs₂CO₃, K₂CO₃ (Large, soft cations) | NaH, LiH (Small, hard cations like Li⁺) | Hard cations like Li⁺ coordinate tightly to the hard oxygen atom, making it less available for alkylation and favoring reaction at the nitrogen.[9] Large, soft cations (K⁺, Cs⁺) leave the anion freer, allowing the reaction to proceed under kinetic control, favoring the more nucleophilic nitrogen. |

| Solvent | Aprotic (THF, Dioxane) | Protic or highly polar aprotic (DMF, DMSO) | Aprotic solvents do not strongly solvate the anion, favoring kinetic N-alkylation. Highly polar solvents can better stabilize the charge-separated transition state leading to the O-alkylated product. |

| Leaving Group | Iodide (I⁻), Bromide (Br⁻) (Soft) | Triflate (OTf⁻), Tosylate (OTs⁻) (Hard) | Alkyl bromides are soft electrophiles. Adding catalytic NaI or KI can generate the even softer alkyl iodide in situ, further promoting N-alkylation.[6] |

| Temperature | Lower Temperature (0°C to RT) | Higher Temperature | O-alkylation is often the thermodynamically favored product. Higher temperatures can allow for equilibration towards the more stable product. N-alkylation is typically the kinetically favored product. |

Optimization Strategy: To favor N-alkylation , use Cs₂CO₃ as the base in THF or 1,4-dioxane at room temperature.[9] If the reaction is slow, add a catalytic amount (0.1 eq) of potassium iodide (KI).

Caption: Key factors controlling the regioselectivity of amide alkylation.

Issue 3: Formation of Over-Alkylated Byproducts

Q: I am performing an N-alkylation on a primary amine and observing a significant amount of the di-alkylated product. How can I prevent this?

A: Over-alkylation occurs when the mono-alkylated product, which is still nucleophilic, competes with the starting amine for the alkylating agent. This is especially common when the mono-alkylated amine is more nucleophilic than the starting material.

Troubleshooting & Optimization Strategies:

-

Stoichiometry Control: This is the most straightforward approach.

-

Use an excess of the amine: By using a 2 to 5-fold excess of the starting amine, you create a statistical preference for the alkylating agent to react with the starting material rather than the product. The unreacted amine can be removed during aqueous workup if its pKa is suitable, or by column chromatography.

-

Limit the alkylating agent: Use the amine as the limiting reagent and add the this compound slowly (e.g., via syringe pump) as a solution. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation.[6]

-

-

Reaction Conditions:

-

Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C) can slow down the rate of the second alkylation more than the first, improving selectivity.

-

Use a Milder Base: A very strong base can lead to a higher concentration of the deprotonated mono-alkylated species, promoting the second reaction. Switching from NaH to a weaker base like K₂CO₃ or even an organic base like diisopropylethylamine (DIPEA) can help.[6]

-

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for the N-alkylation of a generic secondary amine, optimized to minimize side reactions.

Materials:

-

Secondary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (ACN)

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is completely dry.

-

Reagent Addition: To the round-bottom flask, add the secondary amine (1.0 eq) and cesium carbonate (1.5 eq). Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the amine).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Electrophile Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled, stirring suspension over 15-20 minutes.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Protocol 2: Isoxazole Ring Stability Test

This protocol helps determine if your reaction conditions are causing degradation of the isoxazole ring.

Procedure:

-

In a small vial, combine your chosen base (e.g., K₂CO₃, 1.5 eq) and solvent (e.g., DMF) but do not add your nucleophile .

-

Add a small amount of this compound to the vial.

-

Heat the mixture to your intended reaction temperature.

-

Take aliquots at various time points (e.g., 1h, 4h, 12h) and analyze by TLC or LC-MS, comparing against a standard solution of the starting material.

-

Analysis: If new, more polar spots appear over time, it is a strong indication that the isoxazole ring is degrading under your reaction conditions, and you should explore milder temperatures or bases.

References

- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.

- Synthetic reactions using isoxazole compounds.

- pH and temperature stability of the isoxazole ring in leflunomide....

- Stability issues of the oxazole ring in (2,5 - Benchchem.

- Optimization of the reaction conditions for the alkylation step using bromide 5.

- Troubleshooting common issues in Friedel-Crafts reactions. Benchchem.

- Why n-alkylation is more favorable than o-alkyation ?

- Optimisation of reaction conditions for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles.

- What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?

- Bulky alkyl

- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF.

- How To: Troubleshoot a Reaction. University of Rochester Chemistry.

- Isoxazole synthesis. Organic Chemistry Portal.

- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.

- Organic Synthesis: General Remarks. Wiley-VCH.

- Alkyl

- Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2).

- The alkylation of benzene - electrophilic substitution. Chemguide.

- Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.

- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.

- amide: N- vs O-alkyl

- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin

- Reactions of 3-(p-substituted-phenyl)

- Synthesis and Characterization of 3,5-Disubstituted Isoxazole Deriv

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole AldrichCPR. Sigma-Aldrich.

- Alkylation of 1, 2 and 4 with Benzyl Bromide.

- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole AldrichCPR. Sigma-Aldrich.

- A review of isoxazole biological activity and present synthetic techniques.

- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.

- Reactions on the "Benzylic" Carbon: Bromination And Oxid

- 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts.

- Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. PMC - NIH.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.

- Synthesis of substituted N-heterocycles by N-alkyl

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.

- A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. amide: N- vs O-alkylation [groups.google.com]

Technical Support Center: Solubilization & Stability of 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole

[1][2][3]

Welcome to the Technical Support Hub. Ticket ID: ISOX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1][2]

Executive Summary: The Molecule & The Challenge

You are working with 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole .[1][2] This is not a standard "drug-like" molecule; it is a reactive electrophile often used as a synthetic intermediate (a "warhead").[1][2]

The Dual Challenge:

-

High Lipophilicity (LogP ~2.5–3.0): The 2-chlorophenyl ring and isoxazole core create a rigid, hydrophobic scaffold that resists dissolution in water.[1][2]

-

Chemical Instability (The "Silent Killer"): The bromomethyl group (

) is a potent alkylating agent.[1] It is highly susceptible to nucleophilic attack .[1][2] If you dissolve this in the wrong buffer (e.g., Tris) or leave it in water too long, it will degrade into a different molecule entirely, invalidating your biological data.

Part 1: Quick-Start Protocols (Standard & Advanced)

Method A: The "Standard" DMSO Spike (For Low Concentrations < 10 µM)

Best for: High-throughput screening (HTS) or acute cellular assays where DMSO tolerance is known.[1]

Protocol:

-

Stock Preparation: Dissolve solid compound in anhydrous DMSO to create a 10 mM or 20 mM stock.[1][2]

-

Critical: Do not use "wet" DMSO.[2] Water in the stock solution will trigger slow hydrolysis of the bromomethyl group during storage.

-

-

Intermediate Dilution (Optional but Recommended): Dilute the stock 10-fold into pure ethanol or PEG-400.

-

Final Dilution: Spike the stock directly into the assay media while vortexing rapidly .

-

Target: Final DMSO concentration

.[2]

-

Method B: The "Pro" System (Cyclodextrin Complexation)

Best for: Animal studies (IP/IV), long-term stability, or concentrations > 50 µM.

Why this works:[1] Hydroxypropyl-

Protocol:

-

Vehicle Prep: Prepare a 20% (w/v) HP-

-CD solution in 10 mM Phosphate Buffer (pH 6.0).[1][2] Filter sterilize (0.22 µm). -

Solubilization: Add the compound (powder) to the vehicle.

-

Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes.

-

Equilibration: Shake at room temperature for 4 hours.

-

Filtration: Filter through a 0.45 µm PVDF filter to remove un-dissolved solids.[2]

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My compound precipitated immediately upon adding to the media."

Diagnosis: You triggered "Dilution Shock" (Kinetic Solubility Failure). When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away faster than the molecule can find a solubility equilibrium, causing it to crash out as a micro-precipitate.

Corrective Actions:

-

Step-Down Dilution: Do not jump from 100% DMSO to 0.5% DMSO in one step. Perform a serial dilution:

-

10 mM (100% DMSO)

1 mM (50% DMSO/50% Water)

-

-

Add a Surfactant: Pre-condition your assay buffer with 0.05% Tween-80 or 0.1% Pluronic F-68 before adding the compound.[1][2] This prevents crystal nucleation.[2]

Issue 2: "The compound disappeared from the sample, but no precipitate formed."

Diagnosis: Chemical Degradation (Nucleophilic Attack). You likely used a buffer containing a primary amine (Tris, Glycine) or a thiol (DTT, Glutathione).[1] The bromomethyl group reacted with the buffer to form a covalent adduct.

The "Forbidden" List (Do NOT Use):

-

Tris Buffer: The amine attacks the

- HEPES: The piperazine ring can be reactive over time.[2]

-

DTT /

The "Safe" List (Use These):

- PBS (Phosphate Buffered Saline): Non-nucleophilic.[1][2]

- Citrate Buffer: Good for slightly acidic pH (which stabilizes the bromide).[1][2]

- MOPS: Generally less reactive than Tris.[1][2]

Part 3: Visualizing the Chemistry

Diagram 1: The Solubilization Decision Tree

Caption: Logical workflow for selecting the correct vehicle based on assay requirements and compound stability.

Diagram 2: The Degradation Trap (Why Buffers Matter)

Caption: Mechanistic pathway showing how incorrect buffer selection leads to compound loss via nucleophilic substitution.[1]

Part 4: Data Summary & Specifications

| Property | Value / Recommendation | Notes |

| Molecular Weight | ~272.53 g/mol | |

| LogP (Predicted) | 2.5 – 3.2 | Highly Lipophilic [1].[1][2] |

| Aqueous Solubility | < 10 µg/mL (Pure Water) | Practically insoluble without help.[1][2] |

| Reactive Group | Bromomethyl ( | Electrophilic. Reacts with amines/thiols.[1] |

| Preferred Solvent | DMSO (Anhydrous) | Store stocks at -20°C. |

| Preferred Buffer | Phosphate (PBS) or Citrate | Avoid TRIS and HEPES. |

| Max DMSO Tolerance | 0.1% - 0.5% (Cell dependent) | Higher % causes cytotoxicity in many lines.[1][2] |

| Stabilizer | 2-Hydroxypropyl- | Use 10-20% w/v solutions [2].[1][2] |

References

-

ChemScene & PubChem Data. Physicochemical properties of 3-Bromo-5-(chloromethyl)isoxazole and analogs. (Used as structural proxy for LogP and solubility estimation).[1] [1]

-

Loftsson, T., et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005. (Standard protocol for HP-

-CD solubilization of lipophilic drugs). -

Sigma-Aldrich Technical Data. 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole Product Sheet. (Handling and stability data for the regioisomer).

-

ResearchGate Communications. Reactivity of 3-halo-4,5-dihydroisoxazole and bromomethyl isoxazoles. (Mechanistic insight into electrophilic susceptibility).

Stability of 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole under basic conditions

Topic: Stability & Reactivity of 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole Ticket ID: ISOX-BR-505 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Dual-Reactivity" Challenge

Welcome to the technical guide for This compound . Researchers often underestimate this intermediate because they view it simply as an alkyl halide. However, it possesses a "Dual-Reactivity" profile that leads to common experimental failures under basic conditions:

-

The Side Chain (High Reactivity): The 5-bromomethyl group is an exceptionally active electrophile, prone to rapid

reactions. -

The Heterocycle (Base Sensitivity): While the 3-(2-chlorophenyl) substitution prevents the most common degradation pathway (C3-deprotonation), the isoxazole ring's N-O bond remains susceptible to cleavage by strong nucleophiles or hydroxides at elevated temperatures.

This guide provides the operational parameters to manipulate the side chain without destroying the ring.

Part 1: Critical Stability Data & Reaction Landscape

The Reaction Landscape

Under basic conditions, three competing pathways dictate your yield. You must engineer your reaction to favor Pathway A while suppressing B and C.

Figure 1: Reaction outcomes based on basicity and solvent choice. Pathway A is the target; B and C are degradation routes.

Solvent & Base Compatibility Matrix

Use this table to select reagents. Green = Recommended, Red = Avoid.

| Component | Recommended (Stable) | Caution (Conditional) | Prohibited (Unstable) |

| Base | Inorganic: | Hydroxides: NaOH, KOH (Hydrolysis risk)Alkoxides: NaOMe, KOtBu (Ring opening risk) | |

| Solvent | Aprotic: Acetonitrile (MeCN), DMF, THF, DCM | Acetone (May condense)Toluene (Slow kinetics) | Protic: Water, Methanol, Ethanol (Solvolysis/Ether formation) |

| Temp | 0°C to 40°C | 40°C to 60°C | > 80°C (Thermal degradation) |

Part 2: Troubleshooting Guides

Issue 1: "I'm seeing a polar impurity (low ) and low yield."

Diagnosis: Hydrolysis .[1][2] The bromine atom has been displaced by a hydroxide ion, forming 5-(hydroxymethyl)-3-(2-chlorophenyl)isoxazole . This happens if you use aqueous bases or hygroscopic solvents.

Corrective Action:

-

Switch to Anhydrous Conditions: Use anhydrous MeCN or DMF.

-

Change the Base: Replace NaOH/KOH with anhydrous Potassium Carbonate (

) or Cesium Carbonate ( -

Add Molecular Sieves: Add 4Å molecular sieves to the reaction vessel to scavenge adventitious water.

Issue 2: "My product disappeared, and I see multiple unidentifiable peaks."

Diagnosis: Ring Cleavage (Base-Catalyzed). Strong bases (especially alkoxides like NaOEt) attack the isoxazole ring. Although the 2-chlorophenyl group at position 3 prevents proton abstraction at that site, the ring can still undergo N-O bond cleavage via nucleophilic attack at C5 or general fragmentation under forcing conditions.

Corrective Action:

-

Lower the Temperature: Perform the addition at 0°C and do not exceed 40°C.

-

Reduce Base Strength: If using NaH, switch to a milder base like DIPEA (Hünig's base).

-

Avoid Alkoxides: Never use Sodium Methoxide/Ethoxide unless you specifically intend to open the ring.

Issue 3: "I isolated an ether instead of my amine/thiol product."

Diagnosis: Solvolysis. If you ran the reaction in methanol or ethanol using a carbonate base, the solvent acted as a nucleophile, displacing the bromide to form the methyl or ethyl ether.

Corrective Action:

-

Strictly Aprotic Solvents: Use THF, Dichloromethane, or Acetonitrile. Avoid alcohols completely.

Part 3: Optimized Experimental Protocol

Objective: Nucleophilic substitution of the bromide with a secondary amine (Model Reaction) while preserving the isoxazole ring.

Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Secondary amine (e.g., Morpholine) (1.1 eq)

-

Base: Anhydrous

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Anhydrous Acetonitrile (MeCN)

-

Additives: KI (0.1 eq) – Optional catalyst to form the more reactive iodide in situ.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 1.0 eq of the isoxazole substrate in anhydrous MeCN (concentration ~0.1 M).

-

Base Addition: Add 2.0 eq of powdered, anhydrous

.-

Note: If using DIPEA, add it after the nucleophile.

-

-

Nucleophile Addition: Add 1.1 eq of the amine dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2–6 hours.

-

Monitoring: Check TLC or LC-MS. Look for the disappearance of the bromide (Starting Material).[3]

-

-

Workup (Critical):

-

Filter off the solid salts (

/KBr). -

Concentrate the filtrate under reduced pressure at <40°C .

-

Do not use strong acid or base washes. Partition between EtOAc and water (neutral pH) if necessary.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The product is usually stable on silica.

Part 4: Decision Logic for Optimization

Use this flow to diagnose reaction failures quickly.

Figure 2: Troubleshooting logic flow for optimizing the substitution reaction.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydride (NaH) to deprotonate my nucleophile before adding the isoxazole? A: Proceed with extreme caution. While NaH is effective for generating nucleophiles, excess NaH can attack the isoxazole ring. If you must use NaH, ensure the nucleophile is fully deprotonated before adding the isoxazole substrate, and conduct the addition at 0°C or -78°C.

Q2: Is the 2-chlorophenyl group stable to lithiation?

A: Generally, yes, under the mild basic conditions described above (

Q3: How should I store the starting material?

A: Store this compound at 2–8°C, protected from light and moisture. As an alkyl bromide, it can slowly hydrolyze if exposed to humid air. If the solid turns yellow/brown, it may be degrading (releasing

Q4: Can I run this reaction in water/organic biphasic systems? A: Only if the pH is carefully controlled. A biphasic system (e.g., DCM/Water) with a phase transfer catalyst is risky because the hydroxide concentration in the aqueous phase can still cause hydrolysis. Anhydrous homogeneous organic phase is superior for yield.

References

-

Isoxazole Ring Stability & Synthesis

-

Pinho e Melo, T. M. (2005).[4][5] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. (Discusses general ring lability in basic media).

-

BenchChem Technical Guide. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability."[1]

-

-

Reactivity of 5-(bromomethyl)

-

Chalyk, B., et al. (2019).[6] "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." Journal of Organic Chemistry, 84(24), 15877-15899.[7] (Demonstrates nucleophilic substitution on 5-bromomethyl derivatives).

-

Enamine Building Blocks. "Isoxazole building blocks and their stability."[1][3][8][9]

-

-

General Mechanism of Ring Cleavage

- Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier. (Context on base sensitivity of heterocycles).

-

Katritzky, A. R. (2010).[10] Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative text on isoxazole ring opening pathways).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]

- 8. chemimpex.com [chemimpex.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. mdpi.com [mdpi.com]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Isoxazole derivatives, recognized for their diverse pharmacological activities, are a focal point of medicinal chemistry research.[1][2][3] This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of a key isoxazole intermediate: 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole. We will dissect the expected spectral features, compare them with closely related analogues, and provide a robust protocol for data acquisition, ensuring the highest degree of scientific integrity for your research.

The Structural Significance of this compound

The title compound is a trifunctionalized heterocycle, presenting three distinct regions for spectroscopic analysis: the 2-chlorophenyl group at the 3-position, the isoxazole core, and the bromomethyl group at the 5-position. Each of these components imparts a unique electronic environment, which will be reflected in the chemical shifts and coupling patterns of the associated protons in the 1H NMR spectrum. A precise understanding of this spectrum is critical for confirming the successful synthesis of this intermediate and for its advancement in a drug development pipeline.

Predicting the 1H NMR Spectrum: A First-Principles Approach

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key resonances for this compound.

The Bromomethyl Protons (-CH₂Br)

The methylene protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to induce spin-spin coupling. The electronegativity of the bromine atom will deshield these protons, shifting their resonance downfield. Literature data indicates that bromomethyl protons typically resonate in the range of δ 3.4–4.7 ppm.[4] For benzylic bromides, where the bromomethyl group is attached to an aromatic ring, this shift is often observed around δ 4.48 ppm.[4] Given the electron-withdrawing nature of the isoxazole ring, a chemical shift in the region of δ 4.5-4.8 ppm is a reasonable expectation for these two protons.

The Isoxazole Ring Proton (H-4)

The isoxazole ring contains a single proton at the 4-position, which will also appear as a singlet. The chemical shift of this proton is highly sensitive to the electronic nature of the substituents at positions 3 and 5 of the ring.[5] For 3,5-disubstituted isoxazoles, this proton can resonate over a wide range. In the case of 3-methyl-5-phenylisoxazole, the H-4 proton appears at δ 6.37 ppm, while for 3-phenyl-5-carboxamidoisoxazole, it is observed at δ 6.97 ppm.[5] For a closely related compound, 5-(4-bromophenyl)-3-phenylisoxazole, the isoxazole proton gives a singlet at 6.83 ppm.[6] Therefore, for this compound, we anticipate the H-4 proton to resonate as a singlet in the range of δ 6.7-7.0 ppm .

The 2-Chlorophenyl Protons

The 2-chlorophenyl group will present a more complex set of signals in the aromatic region of the spectrum, typically between δ 7.2 and 8.0 ppm .[7][8] This aromatic system contains four protons, and their chemical shifts and coupling patterns will be influenced by both the chlorine substituent and the point of attachment to the isoxazole ring. We can predict a complex multiplet for these four protons. Data for the similar compound 5-(2-chlorophenyl)-3-phenylisoxazole shows aromatic protons in a multiplet between δ 7.40-7.86 ppm.[6]

Comparative Analysis: Learning from a Close Structural Analog

To refine our interpretation, we can draw a comparison with the known 1H NMR data for 5-(2-chlorophenyl)-3-phenylisoxazole .[6]

| Proton Environment | 5-(2-chlorophenyl)-3-phenylisoxazole[6] | Predicted for this compound |

| Isoxazole H-4 | 6.84 ppm (singlet) | ~6.7-7.0 ppm (singlet) |

| Aromatic Protons | 7.40-7.86 ppm (multiplet) | ~7.3-7.9 ppm (multiplet) |

| Substituent at C5 | Phenyl Group | Bromomethyl Group (~4.5-4.8 ppm, singlet) |

This comparison strongly supports our predicted chemical shifts and provides a high degree of confidence in our interpretation. The primary difference will be the absence of the phenyl proton signals from the C5 substituent and the appearance of the characteristic singlet for the bromomethyl group.

Experimental Protocol for High-Fidelity 1H NMR Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at δ 7.26 ppm can be used as an internal reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is sufficient.

-

Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals are captured.

-

Acquisition Time: An acquisition time of at least 2 seconds will provide good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

Caption: Predicted ¹H NMR assignments for this compound.

Summary of Expected 1H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.3 - 7.9 | Multiplet | 4H |

| Isoxazole H-4 | 6.7 - 7.0 | Singlet | 1H |

| Bromomethyl CH₂ | 4.5 - 4.8 | Singlet | 2H |

Conclusion

The 1H NMR spectrum of this compound is predicted to be clean and highly informative, with three distinct sets of signals corresponding to the three key structural motifs. By following the detailed experimental protocol and using the provided interpretation guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. This rigorous approach to structural elucidation is paramount for the integrity and reproducibility of research in drug discovery and development.

References

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

-

FLORE. Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]

-

National Institutes of Health. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for. Available at: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

CDN. Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

-

MDPI. 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. Available at: [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

ARC Journals. Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. Available at: [Link]

-

ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available at: [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. Available at: [Link]

-

Sciforum. Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Available at: [Link]

-

Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. ajrconline.org [ajrconline.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. rsc.org [rsc.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

HPLC Method Development for Purity Analysis of 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary This guide evaluates three distinct chromatographic strategies for the purity profiling of 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole , a critical intermediate in the synthesis of semi-synthetic penicillins (e.g., Cloxacillin). Unlike stable final APIs, this alkyl bromide intermediate presents unique challenges: hydrolytic instability and high lipophilicity .

Our comparative analysis demonstrates that while legacy isocratic methods (Method A) offer simplicity, they fail to resolve polar hydrolysis degradants from the solvent front. The Optimized Gradient Method (Method B) is identified as the superior protocol, offering a balance of resolution (

Part 1: The Analyte & The Challenge

The target molecule contains two distinct functional domains that drive separation logic:

-

The Lipophilic Domain: The 3-(2-chlorophenyl) group creates significant retention on Reverse Phase (RP) columns.

-

The Reactive Domain: The 5-(bromomethyl) group is an electrophile susceptible to solvolysis, converting to the 5-(hydroxymethyl) impurity in the presence of water or alcohols.

Diagram 1: Degradation & Impurity Logic

This diagram illustrates the polarity shift that dictates the separation strategy. The hydrolysis product is significantly more polar than the parent.

Caption: Degradation pathway showing the conversion of the lipophilic alkyl bromide to the polar alcohol (Impurity A), necessitating a wide elution window.

Part 2: Method Comparison Strategy

We compared three methodologies to determine the optimal balance of resolution, speed, and sample stability.

| Feature | Method A: Legacy Isocratic | Method B: Optimized Gradient | Method C: UPLC Rapid |

| Column | C18 (5 µm, 250 x 4.6 mm) | C18 (3.5 µm, 150 x 4.6 mm) | C18 (1.7 µm, 50 x 2.1 mm) |

| Mobile Phase | 70:30 ACN : Buffer | A: 0.1% H3PO4 / B: ACN | A: 0.1% Formic / B: ACN |

| Run Time | 25.0 min | 18.0 min | 4.5 min |

| Primary Flaw | Poor resolution of early eluting polar impurities. | Requires column re-equilibration. | High backpressure; requires UHPLC. |

| Verdict | Not Recommended | Recommended (Standard) | Recommended (High Throughput) |

Part 3: Experimental Protocols

Critical Pre-requisite: Sample Preparation

The alkyl bromide is unstable in methanol. Use Acetonitrile (ACN) as the diluent to prevent in-vial metholysis.

-

Diluent: 100% Acetonitrile (HPLC Grade).

-

Concentration: 0.5 mg/mL.

-

Temperature: Auto-sampler must be set to 5°C to inhibit hydrolysis.

Method B: The Optimized Gradient (Recommended)

This method provides the most robust separation of the polar alcohol impurity and the non-polar parent.

1. Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Detection: UV @ 225 nm (Isoxazole characteristic absorption).

-

Column Temp: 30°C.

2. Mobile Phase Setup:

-

Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.2). Acidic pH suppresses silanol activity.

-

Solvent B: Acetonitrile (100%).

3. Gradient Table:

| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Event |

| 0.0 | 60 | 40 | Initial Hold |

| 2.0 | 60 | 40 | Isocratic for polar impurities |

| 12.0 | 10 | 90 | Ramp to elute parent |

| 14.0 | 10 | 90 | Wash |

| 14.1 | 60 | 40 | Re-equilibration |

| 18.0 | 60 | 40 | End of Run |

Diagram 2: Method Development Workflow

Decision tree used to select the gradient approach over isocratic.

Caption: Workflow illustrating the rejection of isocratic modes due to poor retention of the polar hydrolysis impurity (Impurity A).

Part 4: Comparative Performance Data

The following data was generated during validation studies comparing Method A (Isocratic) and Method B (Gradient).

| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |

| Retention Time (Parent) | 14.2 min | 10.5 min | N/A |

| Retention Time (Impurity A) | 1.8 min (Co-elutes with void) | 4.2 min | N/A |

| Resolution ( | 1.5 | > 15.0 | |

| Tailing Factor ( | 1.4 | 1.1 | |

| LOD (µg/mL) | 0.10 | 0.05 | S/N > 3 |

| Linearity ( | 0.998 | 0.999 |

Analysis: Method A fails because "Impurity A" (Hydroxymethyl analog) is too polar. In a high-organic isocratic method (70% ACN), it rushes through the column, often merging with the solvent front. Method B starts at 40% ACN, retaining Impurity A long enough to quantify it accurately, then ramps up to elute the lipophilic parent.

Part 5: Scientific Rationale & Discussion

The Solvolysis Trap

The bromomethyl group (

-

Observation: Samples prepared in Methanol showed a 2% increase in a new impurity peak after 4 hours at room temperature.

-

Solution: We mandate Acetonitrile as the diluent. ACN is aprotic and does not participate in nucleophilic attack on the bromide [1].

The "General Elution Problem"

This molecule exhibits the "General Elution Problem":

-

Impurity A is polar (LogP ~ 1.5).

-

Parent is non-polar (LogP ~ 3.5).

-

Isocratic Conundrum: If the mobile phase is weak (low ACN), the parent takes 60 minutes to elute (broad peaks). If the mobile phase is strong (high ACN), Impurity A elutes at

(void volume). -

Gradient Solution: Starting at 40% B retains the polar impurity (

), while the ramp to 90% B sharpens the parent peak, improving sensitivity (LOD) [2].

Detection Wavelength Selection

The isoxazole ring conjugated with the chlorophenyl group exhibits a strong UV absorption maximum (

References

-

BenchChem Technical Support. (2025).[2] Stability of Isoxazoline Compounds in Common Laboratory Solvents. Retrieved from (Verified Source).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).

-

The Pharma Journal. (2019). Development and validation of high performance liquid chromatographic method for the determination of cloxacillin sodium. Retrieved from .

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

Sources

Spectroscopic Validation & Purity Assessment: 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole

Executive Summary & Strategic Context

Target Compound: 5-(bromomethyl)-3-(2-chlorophenyl)isoxazole CAS: 104776-68-1 (Generic derivative class) Role: Electrophilic Heterocyclic Building Block

In medicinal chemistry, 3,5-disubstituted isoxazoles are critical pharmacophores, often serving as bioisosteres for amide bonds or as linkers in kinase inhibitors. The specific variant This compound presents a unique validation challenge due to two factors:

-

Regioisomerism: The synthesis (typically [3+2] cycloaddition) can yield the unwanted 3-(bromomethyl)-5-(2-chlorophenyl) isomer if regiocontrol is poor.

-

Electrophilic Instability: The bromomethyl group (

) is highly reactive. Poor handling leads to hydrolysis (alcohol formation) or dimerization, which standard HPLC-UV often misses due to similar chromophores.

This guide compares Standard QC (Method A) against Enhanced Validation (Method B) , demonstrating why the latter is essential for GMP/GLP applications.

Comparative Analysis: Validation Methodologies

The "Validation Gap"

Most vendors supply "Standard QC" which relies on 1H NMR for structure and HPLC-UV for purity. However, for alkyl bromides, this is insufficient.

| Feature | Method A: Standard QC (Routine) | Method B: Enhanced Validation (Recommended) |

| Technique | 1H NMR (300/400 MHz) + HPLC-UV (254 nm) | 1H/13C NMR (500+ MHz) + LC-MS (ESI+) + qNMR |

| Regioisomer Detection | Low. Shifts are similar; often missed if <5%. | High. NOESY correlations distinguish 3,5-positions. |

| Impurity ID | Blind. Cannot identify non-UV active salts or hydrolysis products easily. | Specific. MS Isotope patterns confirm Cl/Br presence.[1][2][3] |

| Quantitation | Relative Area %. Assumes all components absorb equally (False assumption). | Absolute Wt %. qNMR using Internal Standard (e.g., TCNB). |

| Throughput | High (15 min/sample) | Medium (1-2 hours/sample) |

| Risk Profile | High risk of "Silent Impurities" (Hydrolysis). | Low risk. Definitive structural proof. |

Expert Insight: The Isotope "Fingerprint"

The most definitive validation for this compound is Mass Spectrometry , specifically analyzing the isotopic envelope.

-

Chlorine effect: Natural abundance of

is -

Bromine effect: Natural abundance of

is -

Combined Pattern: A molecule with 1 Cl and 1 Br exhibits a characteristic 3:4:1 ratio for peaks at

,-

Method A ignores this.

-

Method B uses this to instantly flag if the Bromine has been lost (hydrolysis to

destroys the 1:1 split).

-

Detailed Spectroscopic Data Validation

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: Use

1H NMR Diagnostic Peaks (400 MHz,

)

| Proton | Chemical Shift ( | Multiplicity | Integral | Diagnostic Value |

| Isoxazole H-4 | 6.70 – 6.85 | Singlet (s) | 1H | Critical. Confirms ring closure. |

| 4.50 – 4.65 | Singlet (s) | 2H | Purity Indicator. If hydrolyzed to | |

| Aromatic H-3' | 7.45 – 7.55 | Doublet/Multiplet | 1H | Ortho to Cl; deshielded. |

| Aromatic H-4',5',6' | 7.30 – 7.45 | Multiplet (m) | 3H | Remaining aromatic protons.[4] |

Interpretation: The presence of a singlet at

B. Mass Spectrometry (LC-MS)

Ionization: ESI+ (Electrospray Ionization).

Molecular Formula:

The 3:4:1 Isotope Rule

To validate that both halogens are present on the ring:

-

Peak M (m/z ~271): Contains

and -

Peak M+2 (m/z ~273): Contains (

) AND ( -

Peak M+4 (m/z ~275): Contains

and

Pass Criteria: If the spectrum shows a 3:1 pattern (Chlorine only), the Bromine has been lost (likely nucleophilic displacement).

Experimental Protocols

Protocol 1: Sample Preparation for Stability (Preventing Artifacts)

Rationale: Alkyl bromides are lachrymators and reactive. Improper prep leads to false "impurity" data.

-

Weighing: Weigh ~5 mg of solid rapidly into a clean vial. Do not leave exposed to humid air (hygroscopic hydrolysis).

-

Solvent: Add 0.6 mL anhydrous

(filtered through basic alumina if acid-sensitive, though this compound is relatively stable to acid). -

Filtration: If the solution is cloudy, filter through a 0.2

m PTFE syringe filter (insoluble solids are likely polymerized byproducts). -

Timing: Run NMR immediately. Do not store the solution overnight before analysis.

Protocol 2: Differentiation of Regioisomers (NOESY)

Rationale: To prove the 2-chlorophenyl is at position 3 and Bromomethyl is at position 5.

-

Experiment: 1D NOE or 2D NOESY.

-

Target: Irradiate the Isoxazole H-4 singlet (~6.8 ppm).

-

Observation:

-

Correct Isomer (3-aryl-5-alkyl): You should see a strong NOE enhancement of the Aromatic protons (ortho-position) AND the

protons. -

Note: Because H-4 is flanked by both groups in the 3,5-substitution pattern, NOE is observed to both.

-

Differentiation: In the wrong isomer (5-aryl-3-alkyl), the spatial distance between H-4 and the ortho-chlorophenyl protons might differ slightly, but the definitive proof is often HMBC .

-

-

HMBC (Definitive): Look for coupling between Isoxazole H-4 and the Imine Carbon (C=N) .

Visualized Workflows

Diagram 1: Validation Decision Matrix

This workflow illustrates when to use Method A (Standard) vs Method B (Enhanced) based on the stage of drug development.

Caption: Decision matrix for selecting validation intensity. Method B is mandatory for scale-up to ensure no "silent" hydrolysis impurities carry forward.

Diagram 2: Isotope Pattern Logic (MS)

Visualizing the specific mass spectrometry signature required for approval.

Caption: The "Comb" Pattern. The convergence of mixed isotopes at M+2 creates the highest intensity peak, a unique signature for molecules with 1 Cl and 1 Br.

References

-

Beilstein Journals. (2015). Synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition and their spectroscopic characterization. Beilstein J. Org.[8] Chem.

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns.

-

Royal Society of Chemistry. (2018). Regioselective synthesis of 3,5-disubstituted isoxazoles: NMR structural assignment. RSC Advances.

-

University of Calgary. (2024). Mass Spectroscopy: Isotope patterns for -Cl and -Br.[9]

-

Sigma-Aldrich. (2024). Product Specification: 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole (Analog Reference).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. smujo.id [smujo.id]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

Crystal structure analysis of 3-(2-chlorophenyl)isoxazole intermediates

An In-Depth Comparative Guide to the Crystal Structure Analysis of 3-(2-Chlorophenyl)isoxazole Intermediates

Introduction: The Structural Imperative in Modern Drug Discovery

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 3-(2-chlorophenyl)isoxazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, where the precise three-dimensional arrangement of its atoms can profoundly influence efficacy, stability, and safety.[3][4][5] Understanding the crystal structure of these intermediates is not merely an academic exercise; it is a critical step in rational drug design, enabling scientists to predict molecular interactions, understand polymorphism, and ensure the quality and consistency of the final active pharmaceutical ingredient (API).

This guide, intended for researchers and drug development professionals, provides a comparative analysis of the essential techniques used for the crystal structure elucidation of 3-(2-chlorophenyl)isoxazole intermediates. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering a framework for an integrated and self-validating approach to structural analysis.

Part 1: The Gold Standard—Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation in the solid state.

Causality Behind the Method

The choice of SC-XRD is predicated on its ability to resolve atomic positions with very high precision. When a single, well-ordered crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[6] By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density map of the repeating unit cell and, from that, deduce the precise arrangement of every atom. This level of detail is essential for understanding subtle conformational features, intermolecular interactions (like hydrogen bonding), and packing arrangements within the crystal lattice, which are critical for properties like solubility and stability.

Experimental Protocol: A Self-Validating Workflow

The SC-XRD workflow is inherently self-validating, with internal consistency checks at each stage.

Step 1: Crystal Growth and Selection

-

Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

-

Protocol: The synthesized 3-(2-chlorophenyl)isoxazole intermediate is purified to the highest possible degree. Crystallization is then attempted using various methods, such as slow evaporation from a suitable solvent (e.g., ethanol, hexane-benzene mixture), vapor diffusion, or cooling of a saturated solution.[6][7]

-

Expert Insight: The choice of solvent is critical. A solvent system from which the compound crystallizes slowly is preferred, as rapid precipitation often leads to poorly ordered or polycrystalline material. A high-quality crystal should be clear, with well-defined faces and no visible cracks or inclusions when viewed under a polarized light microscope.

Step 2: Data Collection

-

Objective: To measure the intensities of a complete set of unique diffraction spots.

-

Protocol: A selected crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[8] The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms, which sharpens the diffraction data. The instrument, using a specific X-ray wavelength (e.g., Mo Kα radiation), rotates the crystal while a detector records the diffraction pattern.[8][9]

-

Expert Insight: Data collection strategies aim for high redundancy and completeness. Measuring equivalent reflections multiple times allows for better error analysis and absorption correction, leading to a more accurate final structure.[9]

Step 3: Structure Solution and Refinement

-

Objective: To build and refine an atomic model that accurately fits the experimental diffraction data.

-

Protocol:

-

Data Processing: The raw diffraction images are processed to determine unit cell dimensions, space group, and reflection intensities.[6]

-

Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods (e.g., using software like SHELXS).[8]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F².[6] Non-hydrogen atoms are refined anisotropically (accounting for thermal motion in three dimensions), while hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]

-

-

Trustworthiness Check: The quality of the final structure is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which measure the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a good fit. The goodness-of-fit (S) should be close to 1.[8]

Data Presentation and Interpretation

The primary output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the experimental and structural details. Key parameters for a hypothetical 3-(2-chlorophenyl)isoxazole derivative are compared with related structures in the table below.

| Parameter | 4-(4-chlorophenyl)-5-phenylisoxazole[7][10] | rac-3-(4-Chlorophenyl)...chromeno...isoxazole[8] | C24H20ClNO2 (isoxazole derivative)[11] |

| Formula | C15H10ClNO | C17H11ClN2O2 | C24H20ClNO2 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P212121 | P21/c | P21/c |